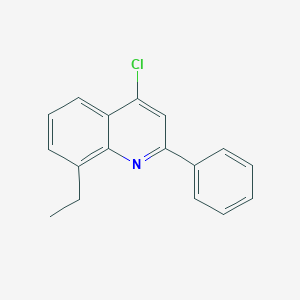

4-Chloro-8-ethyl-2-phenylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Synthetic Organic Chemistry and Medicinal Chemistry Research

The quinoline scaffold is of paramount importance in both synthetic organic chemistry and medicinal chemistry. nih.govresearchgate.nettulane.edu In synthetic chemistry, numerous classical and modern methods have been developed for the construction of the quinoline ring, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. tandfonline.com These methods allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. mdpi.com

From a medicinal chemistry perspective, the quinoline core is a key component in a vast number of biologically active compounds. nih.gov The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, contribute to its ability to interact with various biological targets. This has led to the development of quinoline-based drugs with a wide range of therapeutic applications. researchgate.net

Overview of Substituted Quinoline Derivatives in Contemporary Research

Contemporary research on quinoline derivatives is extensive and multifaceted. nih.govresearchgate.net Scientists are actively exploring new synthetic routes to create novel analogs with enhanced or entirely new biological activities. mdpi.com The substitution pattern on the quinoline ring plays a crucial role in determining the compound's pharmacological profile. For instance, the introduction of different functional groups can modulate a compound's lipophilicity, electronic distribution, and steric hindrance, all of which influence its interaction with biological macromolecules. acs.org Research has demonstrated that substituted quinolines can exhibit a broad spectrum of activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net

Rationale for Academic Research on 4-Chloro-8-ethyl-2-phenylquinoline

The specific compound, this compound, presents a unique combination of substituents on the quinoline core, making it a compelling subject for academic investigation. The rationale for its study can be broken down by analyzing the contribution of each substituent:

The 8-Ethyl Substituent: An ethyl group at the 8-position can impact the molecule's lipophilicity and steric profile. Increased lipophilicity can influence the compound's ability to cross cell membranes, a critical factor for bioavailability. The steric bulk of the ethyl group can also orient the molecule in a specific conformation when interacting with a biological target, potentially leading to enhanced selectivity and potency.

The 2-Phenyl Substituent: The introduction of a phenyl group at the 2-position significantly alters the molecule's topography, introducing a large, aromatic moiety. This can lead to new binding interactions, such as pi-stacking, with biological targets. The 2-phenylquinoline (B181262) scaffold itself is a known pharmacophore in various biologically active molecules.

Structure

3D Structure

Propiedades

Número CAS |

1155605-26-7 |

|---|---|

Fórmula molecular |

C17H14ClN |

Peso molecular |

267.8 g/mol |

Nombre IUPAC |

4-chloro-8-ethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-2-12-9-6-10-14-15(18)11-16(19-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |

Clave InChI |

CJEDSUQWKOHUJW-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 4 Chloro 8 Ethyl 2 Phenylquinoline and Analogous Systems

Classical Annulation Reactions for Quinoline (B57606) Ring Construction

Classical methods for quinoline synthesis typically involve the condensation and cyclization of aniline derivatives with carbonyl compounds or their equivalents. These reactions, many of which were developed in the late 19th century, remain fundamental in organic synthesis.

Friedländer Condensation and its Modifications

The Friedländer synthesis is a widely used method for constructing quinoline derivatives through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgresearchgate.net This reaction can be catalyzed by either acids or bases. jk-sci.comorganic-chemistry.org

For the synthesis of an 8-ethyl-2-phenylquinoline precursor, a potential Friedländer approach would involve the condensation of 2-amino-3-ethylbenzophenone with a compound providing the α-methylene group, such as acetaldehyde. The subsequent chlorination of the 4-position would yield the final product.

Reaction Scheme:

Step 1: Condensation and Cyclization: 2-amino-3-ethylbenzophenone reacts with acetaldehyde in the presence of a catalyst to form 8-ethyl-2-phenyl-1,2-dihydroquinoline, which then aromatizes to 8-ethyl-2-phenylquinoline.

Step 2: Chlorination: The resulting 8-ethyl-2-phenylquinolin-4-ol (the keto-enol tautomer of the 4-quinolone) can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.

Modifications: The scope of the Friedländer synthesis has been expanded through various modifications, including the use of different catalysts to improve yields and reaction conditions. wikipedia.org For instance, ruthenium catalysts have been employed in a modified Friedländer synthesis involving the oxidative cyclization of 2-aminobenzyl alcohol with ketones. jk-sci.com

| Reactants | Conditions | Product | Key Features |

| 2-Aminoaryl aldehyde/ketone | Acid or base catalysis | Substituted quinoline | Versatile for 2,3-disubstituted quinolines. |

| Compound with α-methylene group | Heat |

Skraup Synthesis and Related Protocols

The Skraup synthesis is a classic method for producing quinoline itself and its substituted derivatives. pharmaguideline.comiipseries.org The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). uop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein, cyclization, and finally oxidation to form the quinoline ring. quimicaorganica.org

To synthesize an 8-ethylquinoline derivative using the Skraup approach, 2-ethylaniline would be the starting material. However, this method is generally not suitable for introducing a phenyl group at the 2-position or a chloro group at the 4-position directly. These substitutions would require subsequent functionalization steps.

A related protocol is the Doebner-von Miller reaction, which is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.org This allows for the synthesis of a wider range of substituted quinolines. nih.gov For example, reacting 2-ethylaniline with cinnamaldehyde could potentially yield 8-ethyl-2-phenylquinoline.

| Reactants | Conditions | Product | Key Features |

| Aniline | H₂SO₄, glycerol, oxidizing agent | Quinoline | Harsh reaction conditions. |

| Substituted Aniline | Heat | Substituted Quinoline | Limited control over substitution patterns. |

Pfitzinger Reaction and its Variants

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The isatin is first hydrolyzed to an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration. ijsr.netchem-station.com

To apply this to a precursor for 4-Chloro-8-ethyl-2-phenylquinoline, one could envision using 6-ethylisatin and acetophenone. This would lead to 8-ethyl-2-phenylquinoline-4-carboxylic acid. The carboxylic acid group could then be removed, and the 4-position subsequently chlorinated.

Reaction Scheme:

Ring Opening and Condensation: 6-ethylisatin is treated with a base to open the ring, followed by condensation with acetophenone.

Cyclization and Aromatization: The intermediate undergoes cyclization and dehydration to form 8-ethyl-2-phenylquinoline-4-carboxylic acid.

Decarboxylation and Chlorination: The carboxylic acid is removed, and the resulting quinoline is chlorinated at the 4-position.

A variation of this reaction is the Pfitzinger-Borsche reaction. iipseries.org

| Reactants | Conditions | Product | Key Features |

| Isatin | Base | Quinoline-4-carboxylic acid | Good for synthesizing quinolines with a carboxylic acid at the 4-position. |

| Carbonyl compound | Heat |

Gould-Jacobs and Conrad-Limpach Reactions

The Gould-Jacobs reaction is a method for preparing 4-hydroxyquinoline derivatives. wikiwand.com It involves the reaction of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization. ablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to give the 4-hydroxyquinoline. mdpi.com

The Conrad-Limpach synthesis is another route to 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). jptcp.comquimicaorganica.org

For the synthesis of a precursor to this compound, one could start with 2-ethylaniline and ethyl benzoylacetate in a Conrad-Limpach reaction. This would yield 8-ethyl-4-hydroxy-2-phenylquinoline, which could then be chlorinated.

| Reaction | Reactants | Conditions | Product |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonic ester | Heat | 4-Hydroxyquinoline-3-carboxylate |

| Conrad-Limpach | Aniline, β-ketoester | Heat | 4-Hydroxyquinoline |

Modern and Catalytic Approaches for Substituted Quinoline Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater control over regioselectivity compared to classical methods. ias.ac.in

Transition Metal-Catalyzed Cyclizations (e.g., Cu, Fe, Rh, Ru)

Various transition metals have been shown to effectively catalyze the synthesis of quinolines through different mechanistic pathways, including C-H activation, annulation, and multicomponent reactions. frontiersin.org

Copper (Cu): Copper-catalyzed reactions have been developed for the synthesis of quinolines from various starting materials. rsc.org For example, a copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes can produce quinoline derivatives. rsc.org Another approach involves a copper-catalyzed tandem synthesis of quinoline-2-carboxylates from imines and alkynes at room temperature. organic-chemistry.org A three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has also been reported for the synthesis of quinoline-4-thiols. acs.org

Iron (Fe): Iron, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst for quinoline synthesis. rsc.org Iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols provides an atom-economical route to quinolines. rsc.org Iron-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes have also been developed. chemistryviews.org Furthermore, iron single-atom catalysts have shown high activity and selectivity in the three-component oxidative cyclization for quinoline synthesis. researchgate.net

Rhodium (Rh): Rhodium catalysts have been utilized in the synthesis of diversely substituted quinolines through the hydroacylative union of aldehydes and o-alkynyl anilines. nih.govacs.org This method proceeds under mild conditions and exhibits broad functional group tolerance. Rhodium(III)-catalyzed C-H activation of imidamides and their coupling with cyclopropanols is another efficient route to 2-substituted quinolines. researchgate.net

Ruthenium (Ru): Ruthenium catalysts have proven effective in various quinoline syntheses. A ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and allylamines offers a step-efficient route to 2,3-disubstituted quinolines. nsf.govnih.gov Ruthenium pincer complexes can catalyze the efficient synthesis of quinoline derivatives via acceptorless dehydrogenative coupling reactions. rsc.org Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved. nih.govacs.org

| Catalyst | Reaction Type | Key Features |

| Copper (Cu) | Domino reactions, Tandem synthesis, Cascade cyclization | Mild reaction conditions, good functional group tolerance. rsc.orgorganic-chemistry.orgacs.org |

| Iron (Fe) | Dehydrogenative coupling, Three-component coupling | Atom-economical, uses earth-abundant metal. rsc.orgrsc.orgchemistryviews.org |

| Rhodium (Rh) | Hydroacylation, C-H activation | Mild conditions, broad functional group tolerance. nih.govacs.orgresearchgate.net |

| Ruthenium (Ru) | Deaminative coupling, Dehydrogenative coupling, Oxidative annulation | Step-efficient, atom-economical. nsf.govnih.govrsc.org |

Metal-Free and Organocatalytic Strategies

In recent years, the development of metal-free and organocatalytic methods for quinoline synthesis has gained significant traction, offering alternatives to traditional metal-catalyzed reactions and minimizing toxic metal residues. These strategies often rely on the activation of substrates through non-metallic catalysts.

One prominent approach involves the use of Brønsted or Lewis acids as organocatalysts. For instance, triflic acid has been used to promote a domino reaction between N,N-dimethyl enaminones and anilines to yield 3-acyl quinolines. The proposed mechanism involves a transamination reaction, followed by intramolecular nucleophilic addition and dehydration. researchgate.net Similarly, iodine has been employed as a catalyst in multicomponent Povarov-type reactions. In a reaction involving arylamines, methyl ketones, and α-ketoesters, iodine is proposed to facilitate the formation of an α-iodo ketone, which is then oxidized by a solvent such as DMSO, leading to the formation of a C-acyliminium intermediate that undergoes cyclization and oxidative aromatization to yield 2,4-disubstituted quinolines.

Furthermore, aerobic oxidation has been utilized as an environmentally friendly method for quinoline synthesis. The reaction of 2-(aminomethyl)aniline with various aryl ketones under an oxygen atmosphere can produce 2-aryl quinolines in good yields, avoiding the need for metal oxidants. These organocatalytic and metal-free approaches provide powerful tools for the construction of the quinoline core, often with high efficiency and functional group tolerance. nih.gov

Table 1: Examples of Metal-Free and Organocatalytic Quinoline Synthesis

| Catalyst/Reagent | Substrates | Product Type | Key Features |

|---|---|---|---|

| Triflic Acid | N,N-Dimethyl enaminones, Anilines | 3-Acyl Quinolines | Domino reaction, metal-free researchgate.net |

| Iodine/DMSO | Arylamines, Methyl ketones, α-Ketoesters | 2,4-Disubstituted Quinolines | Multicomponent Povarov-type reaction |

| Oxygen (aerobic) | 2-(Aminomethyl)aniline, Aryl ketones | 2-Aryl Quinolines | Environmentally friendly oxidation |

| TsOH | Aromatic aldehydes, Amines, Ferrocenylacetylene | 4-Ferrocenylquinoline derivatives | Three-component reaction in water nih.gov |

Green Chemistry Protocols (e.g., Ultrasound, Microwave Irradiation, Aqueous Media)

Green chemistry principles have been increasingly applied to the synthesis of quinoline derivatives to enhance efficiency, reduce waste, and minimize the use of hazardous substances. Alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally benign solvents like water, are central to these protocols.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of quinolines. For example, the Doebner reaction, a classic method for preparing 2-phenylquinoline-4-carboxylic acids from anilines, benzaldehydes, and pyruvic acid, has been successfully adapted to microwave conditions, leading to shorter reaction times and improved yields compared to conventional heating. rsc.org The Niementowski reaction for preparing quinazolinones and quinolines has also been promoted by microwave irradiation. mdpi.com These methods benefit from rapid and uniform heating, which often enhances reaction rates and efficiency. nih.gov

Ultrasound irradiation is another effective green technique. The synthesis of 2-substituted quinolines via a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been achieved in water under ultrasound irradiation, using SnCl₂·2H₂O as a precatalyst. mdpi.com This method highlights the synergy between using an alternative energy source and an environmentally friendly solvent.

The use of aqueous media is a cornerstone of green synthesis. An efficient synthesis of 4-ferrocenylquinoline derivatives has been developed through a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water. nih.gov Additionally, deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been employed as both the catalyst and reaction medium for the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. This catalyst-free approach offers mild reaction conditions and avoids volatile organic solvents. nih.govresearchgate.netnih.gov

Table 2: Comparison of Green Synthesis Protocols for Quinolines

| Protocol | Energy Source/Medium | Catalyst/Conditions | Reaction Type | Advantages |

|---|---|---|---|---|

| Microwave-Assisted | Microwave | Trifluoroacetic acid | Doebner reaction | Shorter reaction time, higher yields rsc.org |

| Ultrasound-Assisted | Ultrasound | SnCl₂·2H₂O / Water | 3-component reaction | Rapid, one-pot, aqueous medium mdpi.com |

| Aqueous Media | Conventional Heating | TsOH | 3-component reaction | Environmentally benign solvent nih.gov |

| Deep Eutectic Solvent | Conventional Heating | DMU/LTA (solvent and catalyst) | Olefination | Catalyst-free, non-toxic, reusable medium nih.govresearchgate.netnih.gov |

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful and atom-economical strategy for quinoline synthesis, often involving C-H bond activation. These methods can be broadly categorized into transition-metal-catalyzed and transition-metal-free pathways. researchgate.netmdpi.com

Transition-metal catalysts, particularly those based on rhodium, ruthenium, and cobalt, are frequently employed. For example, a rhodium-catalyzed oxidative annulation of pyridines with two alkyne molecules can selectively produce quinolines. researchgate.net The catalytic cycle often involves chelation-assisted C-H activation, insertion of the coupling partner, and subsequent cyclization/aromatization. Copper and palladium catalysts have also been utilized in oxidative annulations of anilines with various partners like allyl alcohols or aryl ketones. researchgate.net

Transition-metal-free oxidative annulation offers a valuable alternative. These reactions often utilize an external oxidant or exploit the inherent reactivity of the substrates. A notable example is the reaction between anilines, aryl ketones, and DMSO, where DMSO serves as a methylene (B1212753) source, promoted by K₂S₂O₈, to yield 4-arylquinolines. researchgate.netimperial.ac.uk Another approach involves the use of Tf₂O to promote the combination of substituted ketoximes with alkynes through a process involving a Beckmann rearrangement. researchgate.net These strategies avoid the cost and toxicity associated with transition metals while providing efficient routes to functionalized quinolines.

Strategic Synthesis of 2,4,8-Substituted Quinoline Architectures

Introduction of Phenyl Moiety at C-2

The introduction of a phenyl group at the C-2 position of the quinoline ring is a common objective, as 2-phenylquinolines are present in many biologically active compounds. banglajol.inforesearchgate.net Several classic and modern synthetic methods can achieve this transformation.

The Doebner reaction is a well-established method for synthesizing 2-substituted quinoline-4-carboxylic acids. It typically involves the reaction of an aniline, an aldehyde (e.g., benzaldehyde), and pyruvic acid. rsc.org Similarly, the Pfitzinger reaction, which uses an isatin and an α-methyl ketone, can also produce 2-substituted quinoline-4-carboxylic acids. rsc.org Both of these reactions have been adapted to greener conditions, such as microwave irradiation. rsc.org

More recent methods include transition-metal-catalyzed reactions. Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes leads to 2-aminophenyl enones, which can then be cyclized to form substituted quinolines. This method is noted for its mild conditions and broad functional group tolerance. acs.org Another strategy involves the reaction of 2-(aminomethyl)aniline with aryl ketones under an oxygen atmosphere, which directly yields 2-aryl quinolines.

Regioselective Chlorination at C-4

The regioselective introduction of a chlorine atom at the C-4 position is crucial for the synthesis of compounds like this compound. This substituent can serve as a handle for further functionalization through nucleophilic substitution reactions.

A novel, one-pot, metal-free method for the synthesis of C4-chlorides of quinolines has been developed using quinoline N-oxides and a sulfonyl chloride. mdpi.com In this reaction, the sulfonyl chloride serves dual roles as both a sulfonating and a chlorinating agent. The reaction proceeds with high efficiency and chemo- and regioselectivity, accommodating both arenesulfonyl and aliphatic sulfonyl chlorides. mdpi.com This approach is practical, environmentally friendly, and demonstrates high atom economy. mdpi.com

Another strategy starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline to produce 4-chloro-8-tosyloxyquinoline. This intermediate can then undergo nucleophilic substitution at the C-4 position. This method allows for the introduction of various functionalities at C-4 while the C-8 position is protected.

Multi-Component Reactions for Complex Quinoline Scaffolds

Multi-component reactions (MCRs) have become a highly effective and powerful strategy in organic synthesis for the creation of complex molecular structures, such as the quinoline scaffold, in a single step. rsc.org These reactions are characterized by their efficiency, as they bring together three or more starting materials in a convergent manner, which streamlines the synthetic process. rsc.org The primary advantages of MCRs include high atom economy, the ability to generate structural diversity in the final products, and often milder reaction conditions compared to traditional multi-step syntheses. rsc.orgresearchgate.net The versatility of MCRs allows for the targeted introduction of various functional groups and substitution patterns, making them invaluable for creating libraries of compounds for applications in medicinal chemistry and materials science. rsc.orgscielo.br

Several named reactions can be adapted into a multi-component format for the synthesis of diverse quinoline scaffolds, including the Povarov, Friedländer, and Doebner-von Miller reactions. rsc.orgiipseries.orgeurekaselect.com These methodologies are particularly productive for synthesizing complex and highly substituted quinoline derivatives. iipseries.orgeurekaselect.com

One prominent example is a Lewis acid-mediated three-component coupling reaction. In this approach, an aldehyde, an amine, and an alkyne are combined to form the quinoline core. Research has shown that catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) can provide higher yields compared to Iron(III) chloride (FeCl₃). scielo.br This method highlights the modularity of MCRs, where varying the three starting components can lead to a wide array of substituted quinolines. scielo.br

The table below illustrates the synthesis of various polysubstituted quinolines using a three-component reaction strategy, demonstrating the influence of the catalyst on the reaction yield.

Table 1: Synthesis of Quinolines via Three-Component Reaction with Different Catalysts scielo.br

| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) |

| 4-n-octyloxybenzaldehyde | 4-n-octyloxyaniline | 1-ethynyl-4-octyloxybenzene | Yb(OTf)₃ | 81 |

| 4-n-octyloxybenzaldehyde | 4-n-octyloxyaniline | 1-ethynyl-4-octyloxybenzene | FeCl₃ | 69 |

| Anisaldehyde | p-anisidine | 1-ethynyl-4-octyloxybenzene | Yb(OTf)₃ | 79 |

| Anisaldehyde | p-anisidine | 1-ethynyl-4-octyloxybenzene | FeCl₃ | 65 |

| 4-n-octyloxybenzaldehyde | p-anisidine | 1-ethynyl-4-heptyloxybenzene | Yb(OTf)₃ | 75 |

| 4-n-octyloxybenzaldehyde | p-anisidine | 1-ethynyl-4-heptyloxybenzene | FeCl₃ | 63 |

Another significant MCR-based approach allows for the synthesis of diverse 2-substituted quinolines. This pathway was developed to overcome the often harsh conditions or poor yields of other methods for producing compounds with this specific substitution pattern. acs.org The methodology was successfully applied to both liquid-phase and solid-phase synthesis for the production of compound libraries. acs.org

The Friedländer synthesis, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another cornerstone reaction that can be performed as a one-pot, multi-component reaction. eurekaselect.comalfa-chemistry.com This adaptation is considered one of the most straightforward methods for producing poly-substituted quinolines. eurekaselect.com The reaction can be catalyzed by various agents, including Brönsted acids, Lewis acids, and iodine, and can even be performed under solvent-free conditions, enhancing its environmental friendliness. alfa-chemistry.comorganic-chemistry.org

Research into the Doebner-von Miller reaction, which typically uses an aniline and α,β-unsaturated carbonyl compounds, has revealed a complex mechanism. iipseries.orgwikipedia.org Studies using carbon isotope labeling suggest a fragmentation-recombination mechanism, where the initial adduct of the aniline and the unsaturated ketone breaks apart and then recombines to form the quinoline product. wikipedia.orgnih.gov This understanding is crucial for adapting the reaction into a predictable MCR format for generating complex quinoline scaffolds.

Chemical Transformations and Derivatization Strategies for 4 Chloro 8 Ethyl 2 Phenylquinoline Analogues

Nucleophilic Aromatic Substitution (SAr) at the C-4 Chloro Position

The electron-withdrawing effect of the quinoline (B57606) nitrogen atom activates the C-4 position towards nucleophilic attack, making the chloro substituent a good leaving group. This reactivity is the cornerstone of many synthetic routes involving 4-chloroquinoline derivatives. The most common and well-documented transformation is the nucleophilic aromatic substitution (SAr) reaction, where the chlorine atom is displaced by a variety of nucleophiles. frontiersin.orgnih.govnih.gov

The substitution of the C-4 chloro group with nitrogen-based nucleophiles, particularly amines, is a widely employed strategy to synthesize 4-aminoquinoline derivatives, a class of compounds with significant biological activities. frontiersin.orgnih.gov This reaction typically proceeds via a classic SAr mechanism.

The reaction of 4-Chloro-8-ethyl-2-phenylquinoline with a range of primary and secondary amines can be effected under various conditions. Common solvents for these reactions include alcohols (e.g., ethanol (B145695), n-butanol) and polar aprotic solvents like dimethylformamide (DMF). frontiersin.orgafjbs.com In many instances, the reactions are carried out at elevated temperatures, often under reflux, to ensure complete conversion. afjbs.comnih.gov The choice of solvent can influence the reaction rate and yield. For instance, the use of amide solvents can facilitate the reaction due to their high polarity and ability to solvate the intermediate species.

The scope of amines that can be utilized is broad and includes aliphatic and aromatic amines. The general scheme for the amination of 4-chloroquinolines is depicted below:

Scheme 1: General Amination of 4-Chloroquinolines

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 8 Ethyl 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Chloro-8-ethyl-2-phenylquinoline, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings. The ethyl group protons would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons in the upfield region. The exact chemical shifts and coupling constants would be crucial for assigning each proton to its specific position. For instance, a related compound, 2,6-dimethyl-3,4-diphenylquinoline, shows aromatic protons in the range of δ 7.12-8.01 ppm and methyl protons as singlets. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the quinoline and phenyl rings would resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the chlorine atom (C4) would be significantly influenced by the electronegativity of the halogen. The carbons of the ethyl group would appear in the aliphatic region (δ 10-30 ppm). For example, in a similar quinoline derivative, the carbon signals were observed in the range of δ 15.1-157.8 ppm. amazonaws.com

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the spin systems of the aromatic rings and the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H attachments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | ~7.5 | s | - |

| H5 | ~7.8 | d | 8.0 |

| H6 | ~7.4 | t | 8.0 |

| H7 | ~7.6 | d | 8.0 |

| Phenyl-H (ortho) | ~8.1 | d | 7.5 |

| Phenyl-H (meta, para) | ~7.5 | m | - |

| -CH2- (ethyl) | ~3.0 | q | 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~145 |

| C4a | ~125 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~129 |

| C8 | ~138 |

| C8a | ~148 |

| Phenyl-C (ipso) | ~139 |

| Phenyl-C (ortho, meta, para) | ~128-130 |

| -CH2- (ethyl) | ~26 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3050 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would be observed in the lower frequency region, typically around 800-600 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the ethyl group would also be present. For a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, characteristic FTIR peaks were observed, which helps in identifying the functional groups present. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| C=N Stretch (quinoline) | ~1620 | FT-IR, Raman |

| C=C Stretch (aromatic) | 1600-1450 | FT-IR, Raman |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the entire molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the (M+2)⁺ peak having an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula. This is a definitive method for confirming the molecular formula of the synthesized compound. For instance, the HRMS data for a similar quinoline derivative was used to confirm its calculated molecular formula. amazonaws.com

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or chloroform, would show absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to π-π* and n-π* electronic transitions within the conjugated quinoline and phenyl ring systems. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. Studies on related compounds like ethyl 2-(chloromethyl)-4-phenyl-quinoline-3-carboxylate have shown that the fluorescence properties are influenced by solvent polarity and can be quenched by certain analytes. energetic-materials.org.cn

X-ray Diffraction Crystallography for Solid-State Structure Determination

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

| V (ų) | ~1280 |

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of a molecule, providing direct information about the energies of its molecular orbitals.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe the energies of the valence molecular orbitals. The resulting spectrum would show a series of bands corresponding to the ionization of electrons from the π-orbitals of the aromatic system and the lone pair orbitals of the nitrogen and chlorine atoms.

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to ionize core electrons. The XPS spectrum of this compound would show characteristic peaks for the core levels of carbon (C 1s), nitrogen (N 1s), and chlorine (Cl 2p). The binding energies of these core electrons are sensitive to the chemical environment of the atoms, providing information about the electronic structure and bonding within the molecule.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethyl-3,4-diphenylquinoline |

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline |

| Ethyl 2-(chloromethyl)-4-phenyl-quinoline-3-carboxylate |

Computational Chemistry and Theoretical Investigations on 4 Chloro 8 Ethyl 2 Phenylquinoline

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

There is no specific information available in the searched results regarding DFT and TD-DFT calculations for 4-Chloro-8-ethyl-2-phenylquinoline. These computational methods are powerful tools for investigating the electronic structure and properties of molecules.

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization and conformational analysis of this compound were found. This type of analysis is fundamental to understanding the three-dimensional structure of a molecule and its possible conformations, which in turn influence its physical and chemical properties.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Detailed electronic structure analyses, including the determination of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map for this compound, have not been reported in the available literature. These analyses provide insights into the reactivity, stability, and potential interaction sites of a molecule.

Molecular Docking and Ligand-Target Interaction Studies

There are no published molecular docking studies specifically investigating the interaction of this compound with any biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that specifically include this compound in their training or test sets were identified. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, but such research has not been applied to this specific compound according to the available data.

Reaction Mechanism Elucidation through Computational Approaches

No computational studies elucidating the reaction mechanisms involving this compound have been found. Such studies would provide a detailed, step-by-step understanding of how this molecule participates in chemical reactions.

In Vitro Biological Activity and Mechanistic Investigations of 4 Chloro 8 Ethyl 2 Phenylquinoline Analogues

General Pharmacological Significance of Substituted Quinolines in In Vitro Models

Substituted quinolines are a cornerstone in drug discovery, demonstrating a remarkable breadth of biological activities in laboratory settings. nih.govnih.gov The versatility of the quinoline (B57606) nucleus allows for chemical modifications at various positions, leading to a diverse range of compounds with significant therapeutic potential. nih.gov

In vitro studies have established that quinoline derivatives possess potent activities, including:

Anticancer properties: Many quinoline-based compounds have been identified as potent cytotoxic agents against a variety of human cancer cell lines. nih.govnih.gov Their mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization and the disruption of kinase signaling pathways. nih.gov

Antimicrobial effects: The quinoline framework is central to numerous antibacterial, antifungal, and antiprotozoal agents. nih.govnih.gov This includes the renowned antimalarial drug chloroquine (B1663885) and the entire class of quinolone antibiotics. nih.gov Their action can range from inhibiting DNA replication to disrupting cell membrane integrity. nih.gov

Antiviral activity: Researchers have identified several quinoline analogues with the ability to inhibit the replication of a wide spectrum of viruses, including coronaviruses and herpes simplex virus. nih.gov

The pharmacological significance of this class of compounds is underscored by the number of quinoline-containing drugs that have reached clinical use and the continuous research into novel derivatives. nih.govnih.gov The 2-phenylquinoline (B181262) structure, in particular, is a common motif in compounds evaluated for anticancer and antiviral efficacy. nih.gov

In Vitro Antimicrobial Research

Analogues of 4-Chloro-8-ethyl-2-phenylquinoline have been the subject of extensive in vitro research to determine their efficacy against a range of microbial pathogens. These studies are crucial for identifying new lead compounds in the fight against infectious diseases.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of 2-phenylquinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study on a series of 4-chloro-2-phenyl quinoline derivatives revealed that certain analogues possess significant inhibitory activity against Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for the most active of these compounds was reported to be 50 µg/ml.

Another study investigating 2-phenyl-quinoline-4-carboxylic acid derivatives found that some compounds displayed notable activity against S. aureus and E. coli, with MIC values as low as 64 μg/mL and 128 μg/mL, respectively. However, activity against P. aeruginosa was generally weak. The structural differences between Gram-positive and Gram-negative bacterial cell walls often account for the observed variations in antibacterial efficacy. nih.gov

Below is a summary of the in vitro antibacterial activity for representative 2-phenylquinoline analogues.

Table 1: In Vitro Antibacterial Activity of 2-Phenylquinoline Analogues

| Compound Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-Chloro-2-phenylquinoline derivative | Staphylococcus aureus | 50 | nih.gov |

| 4-Chloro-2-phenylquinoline derivative | Escherichia coli | 50 | nih.gov |

| 4-Chloro-2-phenylquinoline derivative | Pseudomonas aeruginosa | 50 | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | nih.gov |

Antifungal and Antiviral Activity In Vitro

The structural framework of quinoline is also a promising scaffold for the development of antifungal and antiviral agents.

Antifungal Activity: Research into novel 2-chloro-8-methylquinoline (B1592087) derivatives has demonstrated their efficacy against various fungal strains. In vitro screening of these compounds showed activity against species such as Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. Similarly, studies on other halogenated quinoline analogues have reported potent antifungal activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans, with some compounds capable of eradicating mature biofilms.

Antiviral Activity: The 2-phenylquinoline scaffold has been a key feature in the discovery of compounds with broad-spectrum anti-coronavirus activity. A phenotypic screening identified a 2-phenylquinoline derivative as a promising inhibitor of SARS-CoV-2 replication, with an EC₅₀ value of 6 µM. Further synthesis and testing of analogues revealed compounds with potent activity against other human coronaviruses, HCoV-229E and HCoV-OC43, with EC₅₀ values in the low micromolar and even sub-micromolar range. Other quinoline derivatives have also shown inhibitory activity against viruses such as the dengue virus. nih.gov

Investigation of Specific Molecular Targets in Microorganisms (e.g., DNA Gyrase, FtsZ, bc1 protein complex)

A significant body of research has focused on elucidating the mechanisms by which quinoline-based compounds exert their antimicrobial effects. For the widely used quinolone class of antibiotics, the primary molecular targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to breaks in the DNA and ultimately causing bacterial cell death.

While DNA gyrase and topoisomerase IV are the most well-established targets, studies on other quinoline derivatives suggest alternative mechanisms of action. For instance, some quinoline analogues are thought to disrupt the bacterial cell membrane. The quinoline derivative HT61 has been shown to preferentially bind to anionic phospholipids (B1166683) in the S. aureus cell membrane, causing instability and depolarization. Other research points towards the inhibition of efflux pumps, which are proteins that bacteria use to expel antimicrobial agents, thereby restoring the efficacy of existing antibiotics. The bc1 protein complex in Plasmodium falciparum has also been identified as a potential target for the antimalarial activity of certain quinoline derivatives. nih.gov

In Vitro Antiproliferative and Anticancer Research

The 2-phenylquinoline scaffold and its analogues are frequently investigated for their potential as anticancer agents due to their ability to induce cell death and inhibit cell proliferation in various cancer cell lines.

Cell Line Studies and IC₅₀ Value Determination

In vitro studies using human cancer cell lines are fundamental for determining the antiproliferative activity of new compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.

Research on 4-phenyl-2-quinolone (4-PQ) derivatives, which are structural isomers of 2-phenyl-4-quinolones, has identified compounds with potent antiproliferative effects. nih.gov One such derivative demonstrated an IC₅₀ value of 0.32 μM against the COLO205 colon cancer cell line and 0.89 μM against the H460 lung cancer cell line. nih.gov Similarly, studies on 2-phenylquinolin-4-amine (B1606699) derivatives have yielded compounds with good antiproliferative activity against the HT-29 colon cancer cell line, with IC₅₀ values in the range of 8-12 μM.

The table below presents a selection of IC₅₀ values for representative 2-phenylquinoline analogues against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of 2-Phenylquinoline Analogues

| Compound Analogue | Cancer Cell Line | Cell Line Description | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 4-Phenyl-2-quinolone derivative (Compound 22) | COLO205 | Colon Carcinoma | 0.32 | nih.gov |

| 4-Phenyl-2-quinolone derivative (Compound 22) | H460 | Lung Carcinoma | 0.89 | nih.gov |

| 2-Phenylquinolin-4-amine derivative (7a) | HT-29 | Colon Carcinoma | 8.12 | nih.gov |

| 2-Phenylquinolin-4-amine derivative (7d) | HT-29 | Colon Carcinoma | 9.19 | nih.gov |

| 8-chloro-pyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | K-562 | Chronic Myelogenous Leukemia | 1.1 - 8 | |

| 8-chloro-pyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | HL-60 | Promyelocytic Leukemia | 1.1 - 8 | |

| 8-chloro-pyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | Colo-205 | Colon Adenocarcinoma | 1.1 - 8 | |

| 8-chloro-pyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | B16F10 | Melanoma | 1.1 - 8 |

Molecular Mechanisms of Action

The cytotoxic and antiproliferative effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. While direct studies on this compound are limited, research on analogous structures provides insights into its potential mechanisms of action.

DNA Binding: The planar aromatic structure of the 2-phenylquinoline core is a key feature that allows these molecules to function as DNA intercalating agents. This interaction involves the insertion of the flat ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. For instance, a series of 2-phenylquinoline-8-carboxamides have been identified as "minimal" DNA-intercalating antitumor agents. nih.gov The planarity of the phenyl and quinoline rings is crucial for this intercalative binding. nih.gov

Cell Cycle Arrest: Several quinoline and quinazoline (B50416) derivatives have been shown to induce cell cycle arrest in cancer cell lines. For example, novel 4-aminoquinazoline derivatives have been found to cause G1 cell cycle arrest by inhibiting the PI3K/Akt signaling pathway. nih.gov Similarly, certain synthetic 2,3-arylpyridylindole derivatives can induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on their concentration. nih.gov While not directly demonstrated for this compound, it is plausible that it or its close analogues could exhibit similar cell cycle-disrupting activities.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a common mechanism of action for many anticancer agents. Studies on related heterocyclic compounds have shown that they can trigger apoptosis through various signaling pathways. For instance, certain 7-chloroquinoline (B30040) derivatives have been observed to induce apoptosis in human cancer cell lines. researchgate.net Phenylquinazoline derivatives have also been reported to induce apoptosis by targeting pro-survival members of the BCL-2 family. nih.gov These findings suggest that apoptosis induction is a likely contributor to the biological activity of this compound analogues.

In Vitro Antimalarial and Antiprotozoal Research

The quinoline core is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades. Research continues to explore novel quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.

Efficacy against Plasmodium falciparum Strains In Vitro

A range of quinoline derivatives have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For example, certain ferrocene-chloroquine analogues have shown high potency against resistant strains. nih.gov Similarly, bisquinoline derivatives have exhibited IC50 values in the nanomolar range against P. falciparum. nih.gov While specific IC50 values for this compound are not available in the reviewed literature, the data on related compounds underscore the potential of this chemical class. For instance, a series of 2,4-disubstituted 6-fluoroquinolines showed antimalarial activity in the range of 0.43-8.04 μM against the PfW2 strain. ijsart.com

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Analogues

| Compound/Analogue Class | P. falciparum Strain(s) | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-thiazolidinone hybrid | 3D7 and RKL-9 | Promising in vitro potency | ijsart.com |

| 4-Aminoquinoline-Guanylthiourea hybrids | PfD6 and PfW2 | 0.4 - 8.04 | ijsart.com |

| 2,4-disubstituted 6-fluoroquinolines | PfW2 | 0.43 - 8.04 | ijsart.com |

| 4-aminoquinoline- and 8-aminoquinoline-based tetrazoles and lactams | K1 (multidrug-resistant) | 0.20 - 0.62 | ijsart.com |

Targeting Parasitic Pathways and Enzymes (e.g., PfDHFR)

The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin formation in the parasite's food vacuole. However, other parasitic enzymes are also viable targets. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for parasite survival. While some antimalarial drugs like pyrimethamine (B1678524) target PfDHFR, the direct inhibition of PfDHFR by this compound has not been explicitly reported. Research on other heterocyclic scaffolds, however, has demonstrated the potential for targeting this enzyme. The development of quinoline-based inhibitors of PfDHFR could offer a promising strategy to overcome resistance to existing antifolate drugs.

Elucidation of Structure-Activity Relationships (SAR) for this compound Substructures

The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Impact of Substituents at 2, 4, and 8 Positions on Biological Efficacy

Position 2: The presence of a phenyl group at the 2-position is a common feature in many biologically active quinolines. The substitution pattern on this phenyl ring can significantly influence activity. For instance, in a series of 2-phenylquinoline-8-carboxamides, substitution at the 2'-position of the phenyl ring led to a decrease in DNA binding ability and a loss of intercalative properties, suggesting that coplanarity between the phenyl and quinoline rings is important for this mechanism. nih.gov

Position 4: The chloro group at the 4-position is a key feature of the target compound. The 4-position of the quinoline ring is often substituted in antimalarial compounds like chloroquine. The nature of the substituent at this position can dramatically affect antimalarial activity and resistance profiles. For example, in 4-substituted quinolines, the length and nature of the dialkylaminoalkyl side chain are critical for optimal activity. pharmacy180.com The chloro group at position 4 is a reactive site for nucleophilic substitution, allowing for the synthesis of a variety of derivatives with diverse biological activities. mdpi.com

Position 8: The ethyl group at the 8-position also plays a role in modulating the biological profile of the molecule. In the context of 4-aminoquinolines, the introduction of a methyl group at the 8-position has been shown to abolish antimalarial activity. pharmacy180.com In a study of 5-substituted 8-hydroxyquinolines, the size of the substituent at the 5-position was found to impact antiplaque activity, with smaller substituents being more active. nih.gov This suggests that steric factors at positions adjacent to the quinoline nitrogen can significantly influence biological outcomes. For 8-aminoquinoline (B160924) derivatives, substitutions on the quinoline ring have been explored to modulate their antimalarial and toxicological properties. nih.govnih.gov

Applications in Advanced Materials and Chemical Probes

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The presence of a chlorine atom at the 4-position of the quinoline (B57606) ring is a key feature that renders 4-Chloro-8-ethyl-2-phenylquinoline a valuable synthetic intermediate. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone for its use as a chemical building block in the synthesis of more complex molecules with tailored properties.

Classical synthetic routes to 4-chloroquinolines often involve the conversion of the corresponding 4-hydroxyquinolines. These precursors can be synthesized through methods like the Gould-Jacobs reaction, which involves the condensation of anilines with diethyl 2-(ethoxymethylene)malonate followed by cyclization, hydrolysis, and decarboxylation. The resulting 4-hydroxyquinoline can then be treated with a chlorinating agent, such as phosphorus oxychloride, to yield the 4-chloro derivative. researchgate.net While a specific protocol for this compound is not extensively detailed in the literature, analogous syntheses of substituted 4-chloroquinolines provide a well-established framework for its preparation. researchgate.net

The synthetic utility of 4-chloroquinolines is demonstrated by their reaction with various nucleophiles. For instance, they can undergo N-arylation reactions with anilines to produce 4-anilinoquinazolines, a class of compounds with recognized biological activity. nih.gov This highlights the potential of this compound to serve as a precursor for a diverse library of substituted quinolines with potential applications in medicinal chemistry and materials science. The reactivity of the 4-chloro position allows for the strategic installation of different moieties to fine-tune the electronic and steric properties of the final product.

Luminescent Properties and Development of Fluorescent Probes

Quinoline and its derivatives are known for their luminescent properties, making them attractive scaffolds for the development of fluorescent probes. These probes are invaluable tools for visualizing and quantifying specific analytes in biological and environmental systems. The electronic properties of the quinoline ring system, which can be modulated by the introduction of various substituents, play a crucial role in determining its photophysical characteristics.

The development of fluorescent chemosensors based on the quinoline scaffold often involves the strategic placement of a recognition unit (receptor) that can selectively interact with the target analyte, and a signaling unit (fluorophore) that reports this interaction through a change in its fluorescence. researchgate.net The 4-chloro group in this compound can serve as a handle to introduce such a receptor, making it a promising platform for the design of "turn-on" or "turn-off" fluorescent probes for various analytes, including metal ions, anions, and biologically relevant small molecules. rsc.orgnih.gov

Coordination Chemistry and Ligand Design

The nitrogen atom in the quinoline ring and the potential for introducing other coordinating groups make quinoline derivatives excellent ligands in coordination chemistry. The resulting metal complexes have found applications in catalysis, materials science, and as therapeutic agents. The specific substitution pattern of this compound offers several features that are advantageous for ligand design.

The 2-phenylquinoline (B181262) moiety itself can act as a bidentate ligand, coordinating to metal centers through the quinoline nitrogen and a carbon atom of the phenyl ring (cyclometalation). Furthermore, the 8-ethyl group can influence the steric environment around the metal center, which can be used to control the reactivity and selectivity of the resulting complex. The ability to modify the 4-position through nucleophilic substitution of the chloro group provides a versatile route to introduce additional donor atoms, creating multidentate ligands with tailored coordination geometries.

8-Hydroxyquinoline (B1678124) and its derivatives are particularly renowned for their ability to form stable chelate complexes with a wide variety of metal ions. This chelating ability is due to the proximity of the hydroxyl group to the heterocyclic nitrogen atom, allowing for the formation of a stable five-membered ring upon coordination. While this compound does not possess a hydroxyl group at the 8-position, its derivatives, where the chloro group is replaced by a coordinating moiety, could exhibit interesting coordination behavior. The design of such ligands could lead to novel metal complexes with unique electronic, magnetic, and catalytic properties. For example, quinoline-based ligands have been incorporated into complexes with potential antitumor activity. acs.org

Emerging Research Directions and Future Perspectives for 4 Chloro 8 Ethyl 2 Phenylquinoline Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has a rich history, with several classic named reactions forming the foundation of their preparation. However, these traditional methods are often hampered by significant drawbacks.

Traditional Synthetic Routes and Their Limitations Classic methods for quinoline synthesis, such as the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses, have been instrumental in accessing a wide variety of quinoline cores. iipseries.orgnih.gov Despite their utility, these reactions frequently require harsh conditions, such as high temperatures and the use of strong acids (e.g., concentrated sulfuric acid) or hazardous reagents like nitrobenzene. iipseries.orgnih.gov These conditions can lead to low yields, the generation of significant chemical waste, and difficulties in purifying the final product, making them less aligned with modern standards of efficiency and environmental responsibility. nih.gov

Modern and Sustainable Synthetic Approaches In response to the limitations of classical methods, significant research has been dedicated to developing more efficient and environmentally benign synthetic pathways. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijpsjournal.comnih.gov

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. iipseries.org

Use of Green Catalysts and Solvents: Researchers are increasingly employing nanocatalysts, ionic liquids, and deep eutectic solvents. nih.gov These catalysts are often recyclable, and the solvents are less toxic and more environmentally friendly than their traditional counterparts. Solvent-free reactions are also a major area of focus. nih.gov

One-Pot, Multi-Component Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. This reduces solvent usage, time, and waste.

Interactive Data Table: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Novel/Green Methods (e.g., Microwave-assisted, Nanocatalysis) |

|---|---|---|

| Reaction Conditions | Harsh (high temp, strong acids) | Mild to moderate |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Solvents | Often hazardous organic solvents | Green solvents (water, ethanol) or solvent-free |

| Catalysts | Stoichiometric, often corrosive reagents | Recyclable, non-toxic catalysts (e.g., nanocatalysts) |

| Waste Generation | High | Low |

| Yields | Variable, can be low | Generally good to excellent |

For 4-Chloro-8-ethyl-2-phenylquinoline, future synthetic efforts should prioritize these modern techniques to ensure that its production is both economically viable and environmentally sustainable.

Exploration of Untapped Biological Activities and Mechanisms

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting an exceptionally broad range of biological activities. ijpsjournal.comresearchgate.net This suggests that this compound is a promising candidate for biological screening to uncover its therapeutic potential.

Established Biological Activities of Quinoline Derivatives Quinolines are known to possess a wide array of pharmacological properties, including:

Anticancer: Many quinoline-based compounds have shown potent activity against various cancer cell lines. researchgate.netnih.gov Some act as kinase inhibitors, such as EGFR/HER-2 inhibitors, while others may induce apoptosis through different mechanisms. nih.govkit.edu

Antimicrobial: The quinoline framework is central to many antibacterial and antifungal agents. derpharmachemica.com

Antiviral: Certain derivatives have been investigated for their ability to inhibit viral replication. derpharmachemica.com

Anti-inflammatory: The scaffold is also found in compounds with significant anti-inflammatory properties. derpharmachemica.com

Antimalarial: Historically, quinolines like chloroquine (B1663885) and quinine (B1679958) have been critical in the fight against malaria. researchgate.net

The specific substituents on the quinoline ring—in this case, the 4-chloro, 8-ethyl, and 2-phenyl groups—are expected to modulate these activities and confer unique properties. The chlorine atom can enhance membrane permeability and binding interactions, the ethyl group can influence lipophilicity, and the phenyl group can participate in crucial π-stacking interactions with biological targets.

Future Screening and Mechanistic Studies Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. High-throughput screening assays could quickly identify potential activities against cancer cell lines, microbial strains, and viral targets.

Once a promising activity is identified, detailed mechanistic studies would be essential. For instance, if the compound shows anticancer potential, follow-up studies could investigate its effect on the cell cycle, apoptosis induction, and specific signaling pathways. nih.gov Similarly, if it displays antimicrobial properties, determining its mechanism of action (e.g., inhibition of DNA gyrase, disruption of cell membranes) would be a critical next step.

Interactive Data Table: Potential Biological Activities for Screening

| Activity Type | Example Target | Rationale for Screening |

|---|---|---|

| Anticancer | Kinases (e.g., Pim-1, EGFR), Topoisomerase | Quinoline is a known scaffold for potent anticancer agents. nih.govresearchgate.net |

| Antimicrobial | Bacterial DNA gyrase, Fungal cell wall | The quinoline core is present in many established antimicrobial drugs. derpharmachemica.com |

| Antiviral | Viral replication enzymes | Certain quinoline derivatives show promise as antiviral compounds. derpharmachemica.com |

| Antiprotozoal | Trypanosoma cruzi, Plasmodium falciparum | The 8-hydroxyquinoline (B1678124) scaffold is active against protozoa. mdpi.com |

| MRP2 Inhibition | Multidrug Resistance Protein 2 | Related benzoyl-2-arylquinolines have shown MRP2 inhibitory activity. nih.gov |

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and prediction of molecular properties before undertaking costly and time-consuming laboratory synthesis.

Role of In Silico Techniques For this compound, computational modeling can guide research in several key areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model for a class of quinoline derivatives, researchers can predict the activity of new, unsynthesized analogues of this compound and prioritize the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govdocumentsdelivered.com Docking studies can help elucidate the mechanism of action by identifying key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target. nih.gov This insight is crucial for optimizing the molecule's structure to improve potency and selectivity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This early-stage assessment helps to identify potential liabilities, such as poor bioavailability or toxicity, allowing for modifications to be made before advancing a compound in the drug development pipeline.

Application to this compound A prospective computational workflow would involve using the known structure of this compound as a starting point. Molecular docking could be used to screen it against a library of known drug targets. If a promising interaction is found, QSAR models could then be employed to design a small, focused library of derivatives with potentially enhanced activity. mdpi.com These new designs would then be synthesized and tested, with the experimental results used to refine the computational models in an iterative cycle of design and discovery.

Interactive Data Table: Computational Tools for Drug Discovery

| Computational Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode in various enzyme active sites. | Identification of potential biological targets and key binding interactions. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity. | A predictive model to guide the design of more potent analogues. nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of potential drug-like property issues. documentsdelivered.com |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound-target complex over time. | Understanding the stability of the binding interaction. |

Integration with Green and Sustainable Chemistry Principles in Future Research

The principles of green chemistry are essential for the future of chemical research and manufacturing, aiming to create products and processes that are safe, energy-efficient, and environmentally benign. nih.gov The investigation of this compound provides a perfect opportunity to embed these principles from the very beginning of its research lifecycle.

Core Principles of Green Chemistry in Quinoline Research The application of green chemistry to quinoline synthesis and development involves several key strategies: nih.govnih.gov

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy).

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents, opting instead for greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasound-assisted synthesis that reduce energy consumption and shorten reaction times. researchgate.net

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources rather than depletable petrochemicals.

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste, as opposed to stoichiometric reagents.

Future Outlook As research on this compound progresses from laboratory-scale synthesis to potential larger-scale production, a commitment to green chemistry will be paramount. This includes not only the initial synthesis but also the entire lifecycle of the compound, including its purification, formulation, and eventual degradation. By integrating these principles early, the scientific community can ensure that the exploration of this and other novel chemical entities does not come at an environmental cost. The development of sustainable pathways will be as crucial as the discovery of the compound's ultimate applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-8-ethyl-2-phenylquinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. For example, reductive amination using NaBH₃CN under mild acidic conditions (pH ≈ 6) is effective for introducing amine groups to quinoline derivatives . Critical considerations include:

- Precursor selection : Starting with halogenated quinolines (e.g., 2-chloro-8-methyl-3-formylquinoline) allows regioselective modifications.

- Solvent and temperature : Methanol at ambient temperature minimizes side reactions during imine formation .

- Purification : Recrystallization from cold methanol improves purity, as seen in analogous quinoline syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and UV-Vis to assess π-conjugation.

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and dihedral angles, critical for verifying planarity of the quinoline ring (mean deviation < 0.04 Å in similar structures) .

- Chromatography : HPLC with a C18 column and acetonitrile/water gradient ensures purity (>98%) .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental crystallographic results be resolved for quinoline derivatives?

- Methodological Answer : Discrepancies often arise from steric effects or solvent interactions unaccounted for in simulations. Strategies include:

- Dynamic simulations : Perform molecular dynamics (MD) with explicit solvent models (e.g., water or methanol) to mimic experimental conditions .

- Error analysis : Compare calculated vs. observed bond lengths (e.g., C–C bonds: ±0.003 Å tolerance) and refine force field parameters .

- Twinned crystals : For domains with inversion twinning (e.g., 0.86:0.14 ratio), use twin refinement in software like SHELXL .

Q. What experimental design principles optimize regioselectivity in electrophilic substitutions on this compound?

- Methodological Answer : Leverage steric and electronic effects:

- Directing groups : The 8-ethyl group hinders substitution at adjacent positions, favoring reactions at C-3 or C-6 .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes halogenated positions (C-4) .

- Factorial design : Use a 2³ factorial matrix to test variables like temperature, catalyst loading, and solvent polarity .

Q. How do electronic modifications to the quinoline core influence biological activity in this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions:

- Electron-withdrawing groups : Introduce Cl or CF₃ at C-2/C-8 to enhance binding to hydrophobic enzyme pockets (e.g., antimalarial targets) .

- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize analogs .

- In silico docking : AutoDock Vina predicts binding affinities to targets like PfATP4 (RMSD < 2.0 Å validation threshold) .

Data Contradiction Analysis

Q. When crystallographic data indicates planar quinoline rings but computational models predict distortion, how should researchers reconcile these findings?

- Methodological Answer :

- Check crystal packing : Intermolecular forces (e.g., N–H⋯N hydrogen bonds) may enforce planarity in the solid state, whereas gas-phase simulations show flexibility .

- Vibrational analysis : Compare experimental IR spectra (C–N stretches ~1600 cm⁻¹) with DFT-calculated frequencies to identify conformational constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.